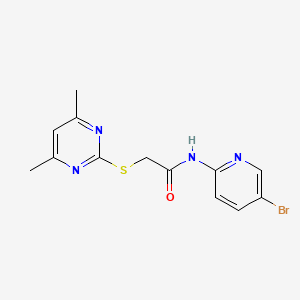![molecular formula C20H26N8O2 B15017916 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with piperidinyl groups and a hydrazinyl linkage to a nitrobenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride in the presence of piperidine. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazine core.
科学的研究の応用
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its derivatives may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzylidene moiety could play a role in electron transfer processes, while the triazine core provides structural stability and functional versatility.
類似化合物との比較
Similar Compounds
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate:
Indole derivatives: These compounds share the aromatic nature and potential bioactivity, making them relevant for comparison in medicinal chemistry.
Uniqueness
2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine is unique due to its combination of a triazine core with piperidinyl and nitrobenzylidene substituents. This structural arrangement provides a balance of stability, reactivity, and potential bioactivity, distinguishing it from other similar compounds.
特性
分子式 |
C20H26N8O2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[(E)-(3-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26N8O2/c29-28(30)17-9-7-8-16(14-17)15-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14-15H,1-6,10-13H2,(H,22,23,24,25)/b21-15+ |
InChIキー |
SVNOKVLWBFXZIQ-RCCKNPSSSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4 |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017837.png)
![2-Amino-4-(methylsulfanyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B15017838.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017845.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15017848.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B15017852.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15017853.png)
![N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide](/img/structure/B15017855.png)
![2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B15017858.png)
![4-[(E)-[(2-Ethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15017867.png)
![4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15017870.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15017876.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15017883.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B15017891.png)
